1,2-Dibromocyclohexene
Overview
Description
1,2-Dibromocyclohexene is an organic compound with the molecular formula C6H8Br2 It is a derivative of cyclohexene, where two bromine atoms are attached to the first and second carbon atoms of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromocyclohexene can be synthesized through the bromination of cyclohexene. The process involves the addition of bromine (Br2) to cyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows:
C6H10+Br2→C6H8Br2
Industrial Production Methods
In industrial settings, the bromination of cyclohexene is performed in large reactors with precise temperature and pressure control. The use of continuous flow reactors allows for efficient production of this compound with high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromocyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form cyclohexadiene.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Elimination Reactions: Often performed using strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Addition Reactions: Can be conducted using halogens (Cl2, Br2) or hydrogen halides (HCl, HBr).
Major Products Formed
Substitution Reactions: Formation of cyclohexanol, cyclohexylamine, or other substituted cyclohexenes.
Elimination Reactions: Formation of 1,3-cyclohexadiene.
Addition Reactions: Formation of dihalocyclohexanes or halohydrins.
Scientific Research Applications
1,2-Dibromocyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. It is also employed in mechanistic studies of halogenation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromocyclohexene involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can be displaced by nucleophiles in substitution reactions. The double bond in the cyclohexene ring can also react with electrophiles in addition reactions. These interactions are facilitated by the electron-rich nature of the double bond and the electron-withdrawing effect of the bromine atoms.
Comparison with Similar Compounds
1,2-Dibromocyclohexene can be compared with other similar compounds such as:
1,2-Dichlorocyclohexene: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and physical properties due to the difference in halogen atoms.
1,2-Diiodocyclohexene: Contains iodine atoms, which are larger and more polarizable than bromine, leading to different chemical behavior.
1,2-Difluorocyclohexene: Fluorine atoms are smaller and more electronegative, resulting in distinct reactivity patterns.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which are intermediate in size and electronegativity compared to other halogens.
Properties
IUPAC Name |
1,2-dibromocyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXJYZLOXJOJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303255 | |
Record name | 1,2-dibromocyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49676-92-8 | |
Record name | NSC157549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-dibromocyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromocyclohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 1,2-Dibromocyclohexene?
A1: this compound acts as a precursor for generating (E,Z,E)-1,3,5-hexatrienes through twofold Heck reactions. [, , , ] This reaction involves coupling this compound with various alkenes in the presence of a palladium catalyst. The resulting hexatrienes can further undergo 6π-electrocyclization to form six-membered rings, offering a valuable synthetic route to diverse cyclic compounds. [, ]
Q2: Can this compound be used to synthesize metal complexes?
A2: Yes, this compound reacts with specific nickel(0) and platinum(0) complexes to yield cyclohexyne-metal complexes. [, ] For example, reacting this compound with Ni(η2-C2H4)L2 in the presence of sodium amalgam yields cyclohexyne nickel(0) complexes with varying ligands (L). [] These complexes exhibit unique reactivity towards insertion reactions with molecules like carbon dioxide and methyl iodide. []
Q3: Are there limitations to using this compound in Heck reactions?
A3: Yes, the reactivity of this compound in Heck reactions can be influenced by the choice of catalyst and coupling partner. For instance, coupling reactions with alkenylsilanes may require using 1,2-diiodocyclohexene instead of the dibromo analogue to achieve optimal yields. [] Furthermore, the steric bulk of substituents on the alkene partner can influence the success of the 6π-electrocyclization step. []
Q4: How does the reactivity of cyclohexyne-platinum complexes derived from this compound vary with the ligand?
A4: The reactivity of cyclohexyne-platinum complexes towards insertion reactions is influenced by the electronic and steric properties of the phosphine ligands. [] Complexes with bulky, electron-rich di(tertiary) alkylphosphine ligands display increased reactivity towards insertion of unsaturated molecules like carbon disulfide and carbon dioxide. [] Conversely, complexes with less electron-rich diphenylphosphinoethane ligands show diminished reactivity towards these insertions. []
Q5: Are there any reported methods for selectively oxidizing the central double bond in (E,Z,E)-1,3,5-hexatrienes derived from this compound?
A5: Yes, the central double bond of (E,Z,E)-1,3,5-hexatrienes synthesized from this compound can be selectively epoxidized using oxidants like dimethyldioxirane (DMDO), m-chloroperoxybenzoic acid (m-CPBA), or trifluoroperacetic acid. [] These epoxides are valuable intermediates and can undergo thermal Cope rearrangements to generate 1,6-oxygen-bridged cyclodeca-1,5-dienes. []
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